molecular formula C18H27N3O5S B4485967 4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE

4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE

Cat. No.: B4485967
M. Wt: 397.5 g/mol
InChI Key: ALKUDMOKGVDMBD-UHFFFAOYSA-N
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Description

4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE is a complex organic compound that features a benzodioxole moiety, a methanesulfonamido group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methanesulfonamido Group: This step involves the reaction of the benzodioxole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-20-10-7-14(8-11-20)19-18(22)4-3-9-21(27(2,23)24)15-5-6-16-17(12-15)26-13-25-16/h5-6,12,14H,3-4,7-11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKUDMOKGVDMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)CCCN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE
Reactant of Route 3
Reactant of Route 3
4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE
Reactant of Route 4
4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE
Reactant of Route 5
Reactant of Route 5
4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE
Reactant of Route 6
4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE

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